

An In-depth Technical Guide to Boc-(R)-alpha-benzyl-proline

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Compound of Interest

Compound Name: Boc-(R)-alpha-benzyl-proline

Cat. No.: B112923

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This technical guide provides comprehensive information on **Boc-(R)-alpha-benzyl-proline**, a key building block in medicinal chemistry and peptide synthesis. Its utility is particularly noted in the development of novel therapeutics, where the introduction of chirality and enhanced lipophilicity are crucial for the design of biologically active compounds.^[1]

Quantitative Data Summary

The physical and chemical properties of **Boc-(R)-alpha-benzyl-proline** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	305.37 g/mol ^[1] ^[2]
Molecular Formula	C ₁₇ H ₂₃ NO ₄ ^[1] ^[2]
Appearance	White to light yellowish powder ^[1]
Optical Rotation	[α] _D ²⁵ = +162 ± 2° (c=1% in MeOH) ^[1]
CAS Number	706806-60-2 ^[1] ^[2]
Storage Conditions	0 - 8 °C ^[1]

Experimental Protocols

Synthesis of **Boc-(R)-alpha-benzyl-proline**

This protocol outlines a general procedure for the synthesis of **Boc-(R)-alpha-benzyl-proline** from (R)-2-benzylpyrrolidine-2-carboxylic acid.^[2]

Materials:

- (R)-2-benzylpyrrolidine-2-carboxylic acid
- Tetramethylammonium hydroxide pentahydrate
- Acetonitrile (ACN)
- Di-tert-butyl dicarbonate (Boc₂O)
- Ether
- Water
- 10% aqueous citric acid
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

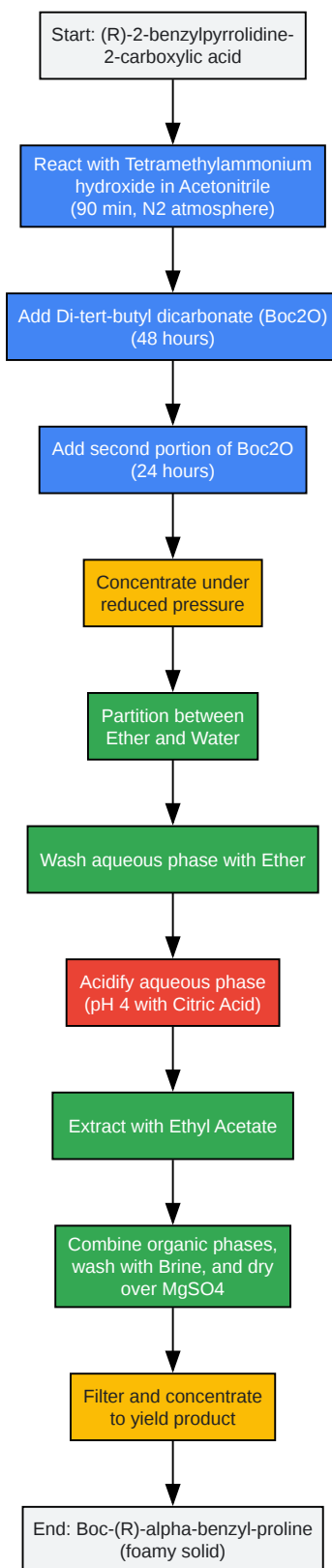
Procedure:

- A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (10.1 mmol) and tetramethylammonium hydroxide pentahydrate (10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.^[2]
- Di-tert-butyl dicarbonate (15.2 mmol) is added to the mixture, and the reaction is allowed to proceed for 48 hours.^[2]
- A second portion of di-tert-butyl dicarbonate (5.0 mmol) is added, and the reaction is continued for another 24 hours.^[2]
- The reaction mixture is concentrated under reduced pressure.^[2]

- The resulting concentrate is partitioned between ether (100 mL) and water (50 mL).[\[2\]](#)
- The aqueous phase is washed with ether (50 mL).[\[2\]](#)
- The aqueous phase is then acidified to pH 4 with 10% aqueous citric acid.[\[2\]](#)
- The acidified aqueous solution is extracted with ethyl acetate.[\[2\]](#)
- The organic phases are combined, washed with brine (30 mL), and dried over anhydrous magnesium sulfate.[\[2\]](#)
- The solution is filtered, and the solvent is removed under reduced pressure to yield the final product as a foamy solid.[\[2\]](#)

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **Boc-(R)-alpha-benzyl-proline**.



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References

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